

Measuring Nonanoylcarnitine in Dried Blood Spot Samples: An Application Note and Protocol

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Compound of Interest

Compound Name: *Nonanoylcarnitine*

Cat. No.: *B15569978*

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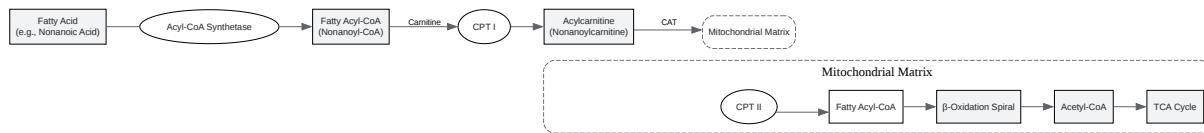
For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoylcarnitine (C9-carnitine) is a medium-chain acylcarnitine that serves as a biomarker for certain inborn errors of metabolism, particularly those related to fatty acid oxidation.^{[1][2]} Acylcarnitines are esters of carnitine and fatty acids, essential for the transport of long-chain fatty acids into the mitochondria for energy production via β -oxidation. The analysis of acylcarnitine profiles in dried blood spots (DBS) is a widely adopted method in newborn screening programs to detect these metabolic disorders at an early, presymptomatic stage.^[3] ^{[4][5]} This application note provides a detailed protocol for the quantitative analysis of **nonanoylcarnitine** in DBS samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Metabolic Context of Nonanoylcarnitine

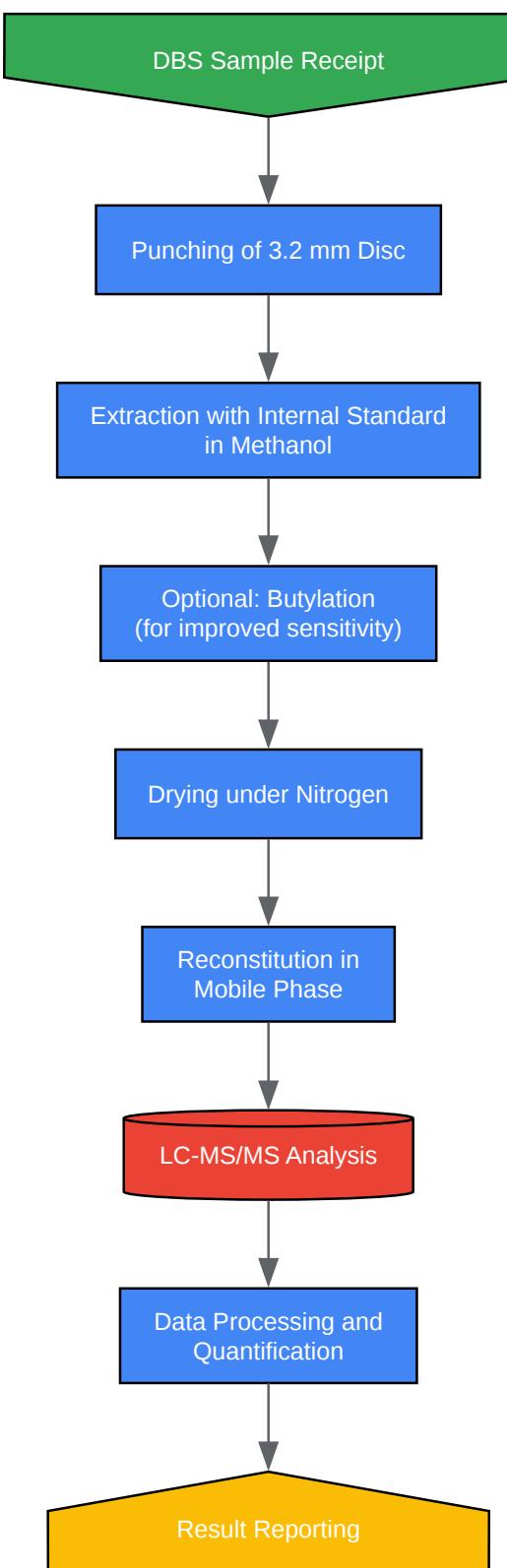
Nonanoylcarnitine is an intermediate in the mitochondrial β -oxidation of fatty acids. Specifically, it is formed from nonanoyl-CoA, the coenzyme A derivative of nonanoic acid (a nine-carbon fatty acid). The conversion of acyl-CoAs to acylcarnitines is facilitated by carnitine acyltransferases, allowing their transport across the mitochondrial membrane. Elevated levels of **nonanoylcarnitine** and other medium-chain acylcarnitines in blood can indicate a blockage in the β -oxidation pathway, such as in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.

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Fatty Acid Beta-Oxidation Pathway

Experimental Workflow

The overall workflow for the analysis of **nonanoylcarnitine** from DBS samples involves sample preparation, extraction, LC-MS/MS analysis, and data processing.



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Experimental Workflow for **Nonanoylcarnitine** Analysis

Quantitative Data

The following tables summarize the performance characteristics and reference ranges for the analysis of **nonanoylcarnitine** in dried blood spots. Data for **nonanoylcarnitine** (C9) may be part of a larger panel of acylcarnitines, and performance can be considered representative.

Table 1: Analytical Performance Characteristics

Parameter	Typical Value	Reference
Linearity (r^2)	> 0.99	[6]
Limit of Detection (LOD)	0.002 - 0.063 μM	[6]
Limit of Quantification (LOQ)	0.004 - 0.357 μM	[6]
Precision (CV%)	< 15%	[3]
Accuracy/Recovery	85 - 115%	[6]

Table 2: Reference Ranges for **Nonanoylcarnitine** (C9) in Newborn DBS

Population	1st Percentile (μM)	99th Percentile (μM)	Reference
Omani Newborns	0.03	0.25	[7][8]
South Indian Children (0-1 month)	0.02	0.21	[4]

Experimental Protocols

Materials and Reagents

- Dried blood spot collection cards (e.g., Whatman 903)
- **Nonanoylcarnitine** analytical standard
- Isotopically labeled internal standard (e.g., D3-**nonanoylcarnitine**)

- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid
- Butanolic HCl (optional, for derivatization)
- 96-well microplates
- DBS puncher (3.2 mm)
- Microplate shaker
- Nitrogen evaporator
- LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Sample Preparation

- From a dried blood spot card, punch a 3.2 mm disc into a well of a 96-well microplate.
- To each well, add 100 μ L of extraction solution (methanol containing the isotopically labeled internal standard at a known concentration).
- Seal the plate and shake for 30 minutes at room temperature.
- Centrifuge the plate to pellet any debris.
- Transfer the supernatant to a new 96-well plate.

Optional Derivatization (Butylation)

For enhanced sensitivity, derivatization to butyl esters can be performed.

- Dry the supernatant under a stream of nitrogen at 40-50°C.

- Add 50 μ L of 3N butanolic HCl to each well.
- Seal the plate and incubate at 65°C for 20 minutes.
- Dry the samples again under nitrogen.

Sample Analysis by LC-MS/MS

- Reconstitute the dried extract (either derivatized or non-derivatized) in 100 μ L of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
- Inject an appropriate volume (e.g., 10 μ L) onto the LC-MS/MS system.

LC Conditions (Example)

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to separate **nonanoylcarnitine** from other acylcarnitines.
- Flow Rate: 0.3 - 0.5 mL/min
- Column Temperature: 40°C

MS/MS Conditions (Example)

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- Precursor Ion (m/z) for **Nonanoylcarnitine**: 302.2
- Product Ion (m/z) for **Nonanoylcarnitine**: 85.1
- Precursor Ion (m/z) for D3-**Nonanoylcarnitine**: 305.2

- Product Ion (m/z) for D3-**Nonanoylcarnitine**: 85.1
- Collision Energy and other parameters: Optimize for the specific instrument.

Data Analysis and Quantification

- Integrate the peak areas for **nonanoylcarnitine** and its internal standard.
- Calculate the peak area ratio of the analyte to the internal standard.
- Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
- Determine the concentration of **nonanoylcarnitine** in the DBS samples by interpolating their peak area ratios from the calibration curve.
- The final concentration is typically reported in $\mu\text{mol/L}$ of blood.

Conclusion

The measurement of **nonanoylcarnitine** in dried blood spots by LC-MS/MS is a robust and reliable method for the screening and diagnosis of inborn errors of fatty acid metabolism. The protocol outlined in this application note provides a framework for establishing this assay in a research or clinical laboratory. Adherence to proper validation procedures is crucial to ensure the accuracy and precision of the results. This analytical approach is a valuable tool for researchers, scientists, and drug development professionals working in the field of metabolic diseases.

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